molecular formula C8H5ClF3NO2 B1529931 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227571-06-3

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1529931
CAS No.: 1227571-06-3
M. Wt: 239.58 g/mol
InChI Key: GNGBTCBIYJLJDV-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is a high-value chemical intermediate designed for research and development applications. Its structure incorporates a chloropyridine ring and a trifluoromethyl group, a motif widely recognized for its ability to enhance the biological activity and metabolic stability of molecules . The acetic acid side chain provides a versatile handle for further synthetic modification, making this compound a valuable building block for creating diverse compound libraries. This compound is primarily used in medicinal chemistry as a key precursor for the synthesis of novel active ingredients. Trifluoromethylpyridine derivatives are a critical structural motif in approved pharmaceutical and agrochemical ingredients, and they are frequently investigated in drug discovery programs . For instance, related 2-(trifluoromethyl)pyridine derivatives have shown promise as virulence-attenuating inverse agonists targeting PqsR in Pseudomonas aeruginosa , a critical pathogen, demonstrating the potential of this chemical class in developing new anti-infective strategies . Researchers can utilize the reactive chlorine and carboxylic acid sites to forge carbon-carbon and carbon-heteroatom bonds, enabling the exploration of new chemical space for identifying lead compounds. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGBTCBIYJLJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230122
Record name 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227571-06-3
Record name 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227571-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

Retrosynthetic Considerations

The target molecule, 2-chloro-6-(trifluoromethyl)pyridine-4-acetic acid, can be constructed via two principal strategies:

The presence of both chloro and trifluoromethyl groups on the pyridine core requires selective halogenation and trifluoromethylation steps, which are typically achieved using established aromatic substitution or cross-coupling methodologies.

Key Synthetic Approaches

Halogenation and Trifluoromethylation of Pyridine Derivatives

A common route involves starting from a suitably substituted pyridine, such as 4-(trifluoromethyl)pyridine, and introducing the chloro group at the 2-position. Chlorination can be accomplished using reagents such as N-chlorosuccinimide or via Sandmeyer-type reactions. The trifluoromethyl group is often introduced via direct trifluoromethylation using reagents like trifluoromethyl iodide, trifluoromethyltrimethylsilane, or via nucleophilic substitution if an appropriate leaving group is present.

Acetic Acid Side Chain Introduction

The acetic acid functionality at the 4-position can be installed via side-chain alkylation (e.g., using chloroacetic acid or its derivatives), or by functional group transformation such as oxidation of a methyl group to a carboxylic acid.

Example Synthetic Sequence

A plausible sequence, based on patent and literature precedents, is as follows:

  • Synthesis of 2-chloro-6-(trifluoromethyl)pyridine :

    • Start with 4-(trifluoromethyl)pyridine.
    • Introduce a chloro group at the 2-position using a chlorination agent (e.g., N-chlorosuccinimide) in the presence of a suitable solvent such as dichloromethane or 1,2-dichloroethane.
  • Side Chain Introduction :

    • Perform a directed lithiation at the 4-position, followed by carboxymethylation using ethyl bromoacetate.
    • Hydrolyze the ester to yield the acetic acid side chain.
Alternative Approaches
  • Suzuki-Miyaura Coupling :
    If a boronic acid or ester is available at the 4-position, coupling with a suitable acetic acid derivative can be considered.
  • Oxidation of Methyl Group :
    If a methyl group is present at the 4-position, it can be oxidized to the acetic acid using oxidants such as potassium permanganate or chromium trioxide.

Data Table: Key Steps and Reagents

Step Starting Material Reagent(s) Solvent Product Notes
1 4-(trifluoromethyl)pyridine N-chlorosuccinimide Dichloromethane 2-chloro-6-(trifluoromethyl)pyridine Regioselective chlorination
2 2-chloro-6-(trifluoromethyl)pyridine n-Butyllithium, ethyl bromoacetate THF Ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-acetate Directed ortho-lithiation
3 Ethyl ester intermediate NaOH (aq), heat Water/EtOH This compound Ester hydrolysis

Literature and Patent Insights

  • Patent CN116425671A describes various methods for the synthesis of chloro- and trifluoromethyl-substituted pyridines, including solvent selection (dichloromethane, 1,2-dichloroethane, ethyl acetate), and the use of reagents such as N-chlorosuccinimide and trifluoroacetic anhydride for functional group introduction.
  • The use of ammonium acetate, triethylamine, and other bases is referenced for facilitating certain steps, particularly in cyclization or acylation reactions.

Detailed Research Findings

  • Regioselectivity : The introduction of substituents on the pyridine ring must be carefully controlled to avoid unwanted isomers. Directed ortho-lithiation is a preferred method for functionalization at the 4-position when electron-withdrawing groups are present at the 2- and 6-positions.
  • Functional Group Compatibility : The presence of both chloro and trifluoromethyl groups can deactivate the ring, requiring strong bases or activating groups to facilitate further substitution.
  • Yields : Literature and patent sources suggest moderate to good yields for each step, with overall yields depending on purification and isolation efficiency.

Key Reaction Parameters Table

Reaction Temperature Time Yield (%) Key Notes
Chlorination 0–25°C 1–3 h 65–85 Use of N-chlorosuccinimide
Lithiation/Carboxymethylation −78°C to RT 2–4 h 60–75 Strict anhydrous conditions
Ester Hydrolysis 80–100°C 2–6 h 80–95 Standard saponification

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Intermediate in Synthesis : 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the development of drugs targeting neurological disorders and cancer therapies due to its ability to modulate biological pathways.
    • FDA-Approved Drugs : The trifluoromethyl group has been integrated into numerous FDA-approved drugs. A review identified several drugs containing this moiety, highlighting its importance in enhancing pharmacological properties such as potency and selectivity .
  • Case Study: Ubrogepant :
    • Ubrogepant, an FDA-approved medication for migraine treatment, incorporates trifluoromethyl groups to improve efficacy and reduce side effects. The synthesis pathway includes intermediates derived from compounds similar to this compound, showcasing its relevance in modern pharmacology .

Agrochemical Applications

  • Herbicide Development :
    • The compound is also explored for its potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that minimize crop damage while effectively controlling weeds .
    • Case Study: Herbicide Synthesis : Research indicates that derivatives of this compound have been synthesized and tested for herbicidal activity against common agricultural pests. These studies demonstrate significant efficacy at low concentrations, suggesting that this compound can play a crucial role in sustainable agriculture practices.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargetReference
UbrogepantAntimigraineCGRP receptor
Herbicide AHerbicidalPlant growth enzymes

Table 2: Synthesis Pathways

StepReagents UsedConditionsYield (%)
1Vinyl n-butyl ether + Trifluoroacetic anhydrideAcid binding agent presentHigh
2Trimethylphosphonoacetate + Intermediate from Step 1Protective atmosphere requiredModerate

Mechanism of Action

Comparison with Similar Compounds

Substituent Position Isomers

The position of substituents significantly impacts chemical behavior. Key analogs include:

Compound Name Substituent Positions CAS Number Molecular Weight Key Applications
2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid -Cl at 2, -CF₃ at 3, -CH₂COOH at 4 1227578-78-0 239.58 g/mol Herbicide intermediates
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid -Cl at 2, -CF₃ at 4, -CH₂COOH at 3 1227563-17-8 239.58 g/mol Not well-documented
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid -Cl at 2, -CF₃ at 6, -CH₂COOH at 4 1227571-06-3 239.58 g/mol Agrochemical synthesis

Key Findings :

  • The 2,6-substitution pattern in the target compound provides steric hindrance that improves selectivity in cross-coupling reactions compared to 2,3- or 2,4-isomers .
  • The 4-acetic acid group enhances solubility in polar solvents, making it preferable for aqueous-phase reactions .

Functional Group Variants

Replacing the acetic acid group with other functional groups alters reactivity and applications:

Compound Name Functional Group Molecular Weight Key Differences
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid -COOH at 4 226.54 g/mol Higher acidity (pKa ~2.5) due to -COOH
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile -CN at 4 206.57 g/mol Used in cyanation reactions; lower solubility
This compound -CH₂COOH at 4 239.58 g/mol Balanced reactivity for nucleophilic substitutions

Research Insights :

  • The carboxylic acid variant (CAS: 306960-80-5) is more reactive in decarboxylation reactions but less stable under high-temperature conditions compared to the acetic acid derivative .
  • The carbonitrile derivative (CAS: 1361852-29-0) is critical in synthesizing heterocyclic amines but requires stringent anhydrous conditions .

Heterocyclic Analogs

Pyrimidine-based analogs exhibit distinct electronic properties:

Compound Name Core Structure Molecular Weight Key Applications
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid Pyrimidine 226.54 g/mol Herbicidal formulations
This compound Pyridine 239.58 g/mol Broad-spectrum agrochemicals

Comparative Analysis :

  • Pyrimidine derivatives (e.g., CAS: 306960-80-5) show higher herbicidal activity due to enhanced π-π stacking with biological targets but lower thermal stability .
  • Pyridine-based compounds (e.g., the target molecule) are more versatile in metal-catalyzed reactions, such as Suzuki-Miyaura couplings, owing to favorable electron-withdrawing effects .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid (CTPA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The unique structural features of CTPA, including the trifluoromethyl group and the chlorinated pyridine ring, contribute to its biological efficacy. This article reviews the current understanding of CTPA's biological activity, synthesizing findings from various studies while highlighting its potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of CTPA is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoromethyl Group : A -CF₃ substituent that enhances lipophilicity and biological activity.
  • Chloro Group : A -Cl substituent that may influence the compound's reactivity and interaction with biological targets.

These structural components are crucial for understanding the compound's mechanism of action and its interactions with various biological systems.

Antimicrobial Properties

CTPA has demonstrated notable antimicrobial activity against a range of pathogens. In studies evaluating its efficacy, CTPA exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 2592332 µg/mL
Escherichia coli ATCC 2592264 µg/mL
Klebsiella pneumoniae ESBL+16 µg/mL
Candida albicans ATCC 10231128 µg/mL

These results indicate that CTPA's antimicrobial effectiveness varies by pathogen, with lower MIC values suggesting stronger activity against certain strains .

Antiviral Activity

Research has also explored the antiviral potential of CTPA, particularly in relation to Chlamydia infections. Studies have shown that derivatives containing the trifluoromethyl group exhibit selective inhibition of Chlamydia trachomatis, a common sexually transmitted infection. The presence of this substituent appears to enhance the compound's ability to impair bacterial growth without affecting host cell viability .

The mechanism by which CTPA exerts its biological effects is not fully elucidated, but several hypotheses have been proposed:

  • Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis pathways in bacteria.
  • Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may allow CTPA to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that CTPA was effective at concentrations lower than many standard antibiotics, indicating potential for use in treating resistant infections .
  • Antiviral Selectivity : In vitro studies demonstrated that CTPA selectively inhibited C. trachomatis growth without significant toxicity to human cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid, and what reaction conditions optimize yield and purity?

Answer : Synthesis typically involves:

  • Chlorination/trifluoromethylation : Reacting pyridine precursors (e.g., 6-(trifluoromethyl)pyridine-4-acetic acid) with chlorinating agents (e.g., SOCl₂ or PCl₅) in anhydrous dichloromethane under reflux .
  • Coupling reactions : Introducing the acetic acid group via nucleophilic substitution or ester hydrolysis, using polar aprotic solvents (DMF or THF) and catalysts like DCC .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) achieves >95% purity. Optimize yields by maintaining a 1:1.2 molar ratio for chlorination and strict temperature control (±2°C).

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer : Key techniques include:

  • X-ray crystallography : Refinement via SHELX software confirms bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles .
  • NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (δ 120–150 ppm for CF₃ and aromatic carbons), and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 239.58 (C₈H₅ClF₃NO₂) .

Q. What analytical methods detect common impurities (e.g., unreacted precursors) in synthesized batches?

Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to separate impurities (retention time: 4.2 min for the target compound vs. 3.8 min for 6-(trifluoromethyl)pyridine-4-acetic acid) .
  • TGA/DSC : Monitor decomposition temperatures (e.g., sharp endotherm at 215°C indicates purity) .

Advanced Research Questions

Q. How can contradictions in reported ¹⁹F NMR chemical shifts be resolved?

Answer : Discrepancies arise from solvent polarity or pH variations. Methodological solutions:

  • Standardized solvents : Use deuterated DMSO (pH 7.0) for consistent CF₃ shifts (δ -63.5 ± 0.3 ppm).
  • Computational validation : DFT calculations (B3LYP/6-31G*) predict shifts within ±1 ppm of experimental data .
  • Spiking with CF₃COOH : Internal calibration reduces instrument-specific errors .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer : The electron-withdrawing CF₃ group enhances reactivity. Key steps:

  • Catalyst selection : Pd(PPh₃)₄ (2 mol%) in THF at 80°C.
  • Boronic acid partners : Use arylboronic acids (e.g., phenylboronic acid) with K₂CO₃ as base .
  • Yield optimization : Achieve >85% yield with a 1:1.5 substrate/boronic acid ratio and 12-hour reaction time .

Q. How does the compound interact with herbicide-targeted enzymes (e.g., acetolactate synthase)?

Answer : Computational modeling reveals:

  • Molecular docking : The CF₃ group forms hydrophobic interactions with enzyme active sites (binding energy: -9.2 kcal/mol via AutoDock Vina) .
  • Mutagenesis studies : Mutation of Ala122 to Val reduces binding affinity by 40%, confirming critical residue interactions .

Q. What degradation pathways occur under UV exposure, and how are they mitigated?

Answer :

  • Primary pathway : Photooxidation of the pyridine ring, detected via LC-MS (m/z 255.10 for oxidized product).
  • Stabilization : Add 0.1% w/v ascorbic acid as an antioxidant, reducing degradation by 70% over 48 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 2
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2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid

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